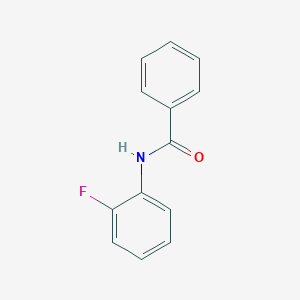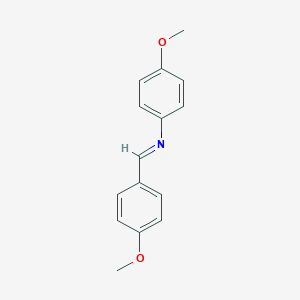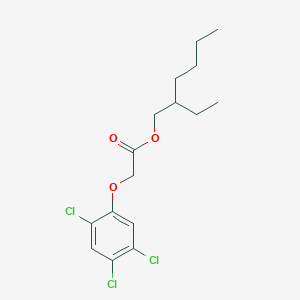
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane is a silicon-based compound with the molecular formula C28H32O4Si4 and a molecular weight of 544.8933 g/mol . This compound is known for its unique structure, which includes a cyclotetrasiloxane ring with tetramethyl and tetraphenyl substituents. It is often used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane typically involves the reaction of tetramethylcyclotetrasiloxane with phenyl-containing reagents under specific conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling reaction between tetramethylcyclotetrasiloxane and phenyl bromides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Common reagents used in these reactions include palladium catalysts, halogenating agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds and as a precursor for the preparation of functionalized siloxanes.
Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and mechanical properties.
Industry: The compound is used in the production of high-performance silicone rubbers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability, while the phenyl and methyl groups contribute to its reactivity. These properties enable the compound to participate in various chemical reactions, leading to the formation of new compounds with desired properties .
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane: This compound has a similar structure but differs in the position of the methyl and phenyl groups.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: This compound contains vinyl groups instead of phenyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl and phenyl groups, which provides distinct chemical and physical properties compared to its analogs.
Propriétés
IUPAC Name |
2,2,4,4-tetramethyl-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O4Si4/c1-33(2)29-34(3,4)31-36(27-21-13-7-14-22-27,28-23-15-8-16-24-28)32-35(30-33,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPXVWFVFREYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693-47-6 | |
| Record name | 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-TETRAMETHYL-6,6,8,8-TETRAPHENYLCYCLOTETRASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAB90KC3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)



![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)






